2,2'-Bithiophene-5-carboxylic acid
Overview
Description
Synthesis Analysis
The synthesis of 2,2'-Bithiophene-5-carboxylic acid and its derivatives can be achieved through various methods. A straightforward approach involves the decarboxylation of 2,2'-bithiophene-5,5'-dicarboxylic acid during solvothermal treatment (Einkauf, Mathivathanan, & Lill, 2016). Another efficient synthesis route is based on the thiophene ring closure in the Fiesselmann reaction, allowing for the preparation of substituted 2,2'-bithiophene-5-carboxylic acids and esters with varying substituents (Kostyuchenko, Averkov, & Fisyuk, 2014).
Molecular Structure Analysis
The molecular structure of this compound has been studied through crystallographic and spectroscopic methods. Structural analyses reveal that the thiophene rings in certain derivatives can be nearly coplanar or adopt a range of conformations depending on substituent effects and intermolecular interactions in the solid state (Pomerantz, Amarasekara, & Dias, 2002).
Chemical Reactions and Properties
This compound participates in various chemical reactions, leveraging its carboxylic acid functionality and the reactive nature of the thiophene rings. For instance, it can undergo reactions such as Suzuki cross-coupling, providing a pathway to synthesize thiophene-based derivatives with potential applications in organic electronics and materials science (Rasool et al., 2020).
Scientific Research Applications
Electronic and Structural Properties
- 2,2'-Bithiophene-5-carboxylic acid and its derivatives have been studied for their structural and electronic properties. A computational study exploring carboxylic acid-substituted 2,2'-bithiophenes showed that introducing carboxylic acid substituents at polythiophene produces a small increase in the energy gap, impacting their electronic properties, which could be relevant for applications in electronics and material science (Casanovas et al., 2005).
Spectroscopic Studies
- The compound's crystal structure has been obtained from in-situ decarboxylation processes, and its UV-Vis absorption and fluorescence spectroscopies have been studied both in solution and solid-state. These studies are crucial in understanding its potential in photovoltaic applications and other light-sensitive technologies (Einkauf et al., 2016).
Synthesis Methods
- Efficient synthesis approaches for substituted 2,2'-bithiophene-5-carboxylic acids have been developed, enhancing the availability and diversification of this compound for research and application. These methods allow for the preparation of derivatives with various functional groups, expanding the compound's utility in different scientific fields (Kostyuchenko et al., 2014).
Electrosynthesis and Electrocatalytic Behavior
- The compound has been used in the electrosynthesis of organic-metal thin films. These films, when combined with metal ions, exhibit electrocatalytic activity, which is significant for developing sensors and catalytic systems (Maouche et al., 2014).
Interaction with Metal Oxides
- Studies have investigated the interaction between this compound and metal oxide surfaces like TiO2. This research is fundamental in understanding and developing advanced materials for photovoltaic applications and surface chemistry (Dervaux et al., 2017).
Safety and Hazards
The compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .
Relevant Papers The interaction between 2,2’-Bithiophene-5-carboxylic acid and anatase (101) and rutile (110) TiO2 single crystal surfaces has been investigated in a study . The study used synchrotron-based spectroscopy to study the electronic spectral density near the Fermi level .
Mechanism of Action
Target of Action
It is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation . This suggests that it interacts with skin, eye, and respiratory system cells.
Mode of Action
It is known to be an electron-transporting material, with the π-electrons present in the system facilitating charge mobility .
Biochemical Pathways
It is known to belong to the class of organic compounds known as bi- and oligothiophenes, which contain two or more linked thiophene rings .
Pharmacokinetics
It is known that the compound is considered hazardous, suggesting that it may have significant bioavailability .
Result of Action
It is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation .
Action Environment
The action of 2,2’-Bithiophene-5-carboxylic acid can be influenced by environmental factors. It is recommended to be stored in a dark place, sealed, and in dry conditions between 2-8°C . This suggests that light, air, and moisture may affect its stability and efficacy.
properties
IUPAC Name |
5-thiophen-2-ylthiophene-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6O2S2/c10-9(11)8-4-3-7(13-8)6-2-1-5-12-6/h1-5H,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PTNWHEHDBNNKEO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=CC=C(S2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6O2S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80174612 | |
Record name | 2,2'-Bithiophene-5-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80174612 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
2060-55-1 | |
Record name | 2,2'-Bithiophene-5-carboxylic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002060551 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,2'-Bithiophene-5-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80174612 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-(thiophen-2-yl)thiophene-2-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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